molecular formula C13H15N3S B2626400 N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 300717-44-6

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B2626400
M. Wt: 245.34
InChI Key: SKDNECHNCXRLMX-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely containing a pyrimidine ring structure, which is a common feature in many biological molecules1. However, without more specific information, it’s difficult to provide a detailed description1.



Synthesis Analysis

While I couldn’t find the exact synthesis process for the requested compound, there are general methods for synthesizing similar compounds. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system2.



Molecular Structure Analysis

The exact molecular structure of the compound is not available in the search results. However, similar compounds often contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving the compound are not available in the search results. However, similar compounds often undergo reactions such as the Sandmeyer reaction2.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are not specified in the search results. However, similar compounds often have properties such as being solid at room temperature4.


Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : New methods have been developed for synthesizing derivatives of tetrahydro-benzothieno[2,3-d]pyrimidine, demonstrating improvements in efficiency and yield (Ding, Yang, & Zhu, 2003).

  • Diversification through Alkylation : Alkylation reactions have been used to diversify the structure of 2,3-dihydropyrimidin-4(1H)-ones and pyrimidin-4(3H)-ones derivatives, showing the potential for creating a variety of new compounds (Dzhavakhishvili et al., 2009).

Biological and Pharmacological Applications

  • Anticancer Potential : Cage-like amines with structures related to N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have shown promise as anticancer agents, particularly against human leukemia and carcinoma cells (Shyyka et al., 2020).

  • Antimicrobial Properties : Certain derivatives have demonstrated significant antimicrobial activity, particularly against fungal and bacterial infections (Soliman et al., 2009).

  • Potential in Antiparasitic Treatment : Some derivatives containing the benzothieno[2,3-d]pyrimidin-4(3H)-one structure have shown effectiveness against Trichinella spiralis, suggesting potential in antiparasitic treatments (Mavrova et al., 2010).

Safety And Hazards

The safety and hazards associated with the compound are not specified in the search results. However, similar compounds often require careful handling due to their biological activity4.


Future Directions

The future directions for research on the compound are not specified in the search results. However, similar compounds are often the subject of ongoing research due to their potential biological activity3.


Please note that this information is based on general characteristics of similar compounds and may not apply to the specific compound you asked about. For accurate information, more specific data on the compound would be needed.


properties

IUPAC Name

N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNECHNCXRLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

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